3-(4-Fluorophenyl)-N-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Description
The compound 3-(4-Fluorophenyl)-N-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic molecule featuring an isoxazolo[5,4-b]pyridine core substituted with fluorophenyl, phenyl, and 1-methylpyrazole carboxamide groups.
Properties
CAS No. |
1174866-05-7 |
|---|---|
Molecular Formula |
C23H16FN5O2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-(2-methylpyrazol-3-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H16FN5O2/c1-29-19(11-12-25-29)27-22(30)17-13-18(14-5-3-2-4-6-14)26-23-20(17)21(28-31-23)15-7-9-16(24)10-8-15/h2-13H,1H3,(H,27,30) |
InChI Key |
WDHARMFWGDRDAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N~4~-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or continuous flow chemistry to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and can significantly reduce production time and costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-N~4~-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced biological activities .
Scientific Research Applications
3-(4-Fluorophenyl)-N~4~-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N~4~-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For instance, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The target compound’s isoxazolo[5,4-b]pyridine core distinguishes it from analogs with pyrazoline (e.g., compounds 1–4 in ), pyrimidine (), or triazole () backbones. Key differences include:
Substituent Effects
- 4-Fluorophenyl Group : A common substituent in all compared compounds (target compound, ). Fluorination enhances lipophilicity and metabolic stability by blocking cytochrome P450 oxidation sites .
- Carboxamide Linkage : Present in the target compound and –3. The 1-methylpyrazole carboxamide in the target compound may improve solubility compared to ’s hydroxymethylpyrimidine .
Crystallographic and Stability Data
- Crystallography : Pyrazoline derivatives () and pyrimidine analogs () were structurally validated using SHELX-based refinement, a gold standard for small-molecule crystallography . The absence of data for the target compound suggests opportunities for future structural studies.
Research Findings and Implications
Pharmacological Potential (Inferred)
- Target Compound : The isoxazole-pyridine core may target enzymes like COX-2 or tyrosine kinases, leveraging fluorophenyl’s electron-withdrawing effects for binding .
Biological Activity
3-(4-Fluorophenyl)-N-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological evaluations, particularly focusing on its antiproliferative effects against cancer cell lines.
Chemical Structure and Properties
The compound's systematic name reflects its complex structure, which includes a pyrazole moiety and isoxazole ring. The molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The method includes the formation of the pyrazole and isoxazole rings, followed by the introduction of the 4-fluorophenyl group. Research indicates that modifications at various positions on the pyrazole and isoxazole rings can significantly affect biological activity.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. Notably, a study highlighted the compound's efficacy against prostate cancer cell lines LNCaP and PC-3. The results showed that certain derivatives had an IC50 value as low as 18 µM against LNCaP cells, with a notable downregulation of prostate-specific antigen (PSA) levels by 46% .
| Cell Line | IC50 (µM) | PSA Downregulation (%) |
|---|---|---|
| LNCaP | 18 | 46 |
| PC-3 | Not specified | Not specified |
The compound's mechanism appears to involve the inhibition of tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation. Inhibition of TRK activity has been linked to reduced tumor growth in various cancers. For instance, related compounds showed IC50 values in the nanomolar range for TRK inhibition, indicating potent activity .
Study 1: Prostate Cancer
In a significant study published in 2016, researchers synthesized a series of pyrazole derivatives, including the target compound. They evaluated these compounds for their antiproliferative effects on prostate cancer cell lines. The study concluded that specific structural modifications enhanced activity against LNCaP cells .
Study 2: TRK Inhibition
Another investigation focused on the inhibition of TRK pathways using related compounds. This study demonstrated that certain derivatives exhibited strong inhibitory effects on TRK activity, suggesting potential applications in treating cancers driven by aberrant TRK signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
